molecular formula C21H24N2O5 B2792780 3,5-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 922891-24-5

3,5-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2792780
CAS No.: 922891-24-5
M. Wt: 384.432
InChI Key: FEIGEXHSYOBHFP-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic compound that has garnered significant interest in the scientific community due to its versatile applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique molecular structure, which includes methoxy groups and a piperidinyl moiety, contributing to its distinctive chemical properties.

Preparation Methods

The synthesis of 3,5-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:

    Formation of the Piperidinyl Intermediate: The piperidinyl moiety is synthesized through a series of reactions involving the cyclization of appropriate precursors under controlled conditions.

    Coupling Reaction: The piperidinyl intermediate is then coupled with a benzamide derivative through a condensation reaction, often using reagents such as coupling agents and catalysts to facilitate the process.

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, often employing large-scale reactors and advanced purification techniques.

Chemical Reactions Analysis

3,5-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The methoxy groups on the benzamide ring can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxy groups under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3,5-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor in various organic synthesis reactions.

    Biology: It is employed in biochemical studies to investigate its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery for the treatment of various diseases.

    Industry: The compound is utilized in the development of new materials and chemical products, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

3,5-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide can be compared with other similar compounds, such as:

    2,3-dimethoxy-N-(4-nitrophenyl)benzamide: This compound has a similar benzamide structure but differs in the substitution pattern and functional groups, leading to distinct chemical and biological properties.

    3,5-dimethoxy-N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzamide: This compound is closely related but has variations in the position of the methoxy groups and the piperidinyl moiety, resulting in different reactivity and applications.

Properties

IUPAC Name

3,5-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-26-16-10-14(11-17(13-16)27-2)21(25)22-15-7-8-19(28-3)18(12-15)23-9-5-4-6-20(23)24/h7-8,10-13H,4-6,9H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIGEXHSYOBHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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